Maintains In Vitro Target Engagement Comparable to SBI-477
In human skeletal myotubes, SBI-993 reduces the expression of the MondoA target genes thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4) to a degree similar to that observed with its parent compound, SBI-477 . This confirms that the structural modifications made to improve pharmacokinetics do not compromise its primary mechanism of action or target engagement in this key cell model.
| Evidence Dimension | Reduction of TXNIP and ARRDC4 gene expression |
|---|---|
| Target Compound Data | Reduces Txnip and Arrdc4 expression to a degree similar to SBI-477. |
| Comparator Or Baseline | SBI-477 (parent compound) reduces Txnip and Arrdc4 expression. |
| Quantified Difference | Similar to SBI-477. |
| Conditions | Human skeletal myotubes in vitro. |
Why This Matters
This data validates that the 'improved potency' claim [1] is not at the expense of target engagement, ensuring SBI-993 can directly replace SBI-477 in established in vitro assays.
- [1] TargetMol. SBI-993 Product Page. Accessed April 2026. View Source
